3-(fluoromethyl)cyclobutane-1-thiol, Mixture of diastereomers
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Overview
Description
3-(Fluoromethyl)cyclobutane-1-thiol is a chemical compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and are not superimposable. This compound is characterized by the presence of a fluoromethyl group attached to a cyclobutane ring, which is further substituted with a thiol group at the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethyl)cyclobutane-1-thiol typically involves the fluoromethylation of cyclobutane-1-thiol. This can be achieved through various methods, such as the reaction of cyclobutane-1-thiol with a fluoromethylating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions, often carried out in specialized reactors to ensure safety and efficiency. The process may also include purification steps to separate the diastereomers and obtain the desired mixture.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)cyclobutane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid or sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be employed to reduce the thiol group to a thiolate anion.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfoxides, and sulfones.
Reduction Products: Thiolates and other reduced derivatives.
Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)cyclobutane-1-thiol has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it a valuable tool for studying molecular interactions and developing novel materials. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it can serve as a probe for studying enzyme activities and protein interactions. In medicine, it may be explored for its potential therapeutic properties. In industry, it can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(fluoromethyl)cyclobutane-1-thiol exerts its effects depends on the specific application. For example, in enzyme studies, it may act as an inhibitor or substrate, interacting with the active site of the enzyme. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-(Fluoromethyl)cyclobutane-1-thiol can be compared with other fluorinated cyclobutanes and thiols. Similar compounds include:
3-(Fluoromethyl)cyclopropane-1-thiol
3-(Fluoromethyl)cyclopentane-1-thiol
3-(Fluoromethyl)cyclohexane-1-thiol
These compounds share the fluoromethyl group and the thiol functionality but differ in the size of the ring structure. The uniqueness of 3-(fluoromethyl)cyclobutane-1-thiol lies in its specific ring size, which can influence its reactivity and applications.
Properties
CAS No. |
2703778-72-5 |
---|---|
Molecular Formula |
C5H9FS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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